2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a dichlorophenyl group, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Quinoline Moiety: The quinoline moiety is attached through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the quinoline moiety, potentially leading to ring-opening or hydrogenation products.
Substitution: The dichlorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the dichlorophenyl ring.
Scientific Research Applications
2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: Its potential electronic properties could be explored for use in organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and quinoline moiety can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antiviral or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar in structure but with a thiadiazole ring instead of an oxadiazole ring.
2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone: Shares the dichlorophenyl group but differs in the rest of the structure.
[5-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]methanol: Contains an oxadiazole ring and dichlorophenyl group but lacks the quinoline moiety.
Uniqueness
The uniqueness of 2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H15Cl2N3O2S |
---|---|
Molecular Weight |
420.3g/mol |
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C19H15Cl2N3O2S/c20-13-7-8-14(15(21)10-13)18-22-23-19(26-18)27-11-17(25)24-9-3-5-12-4-1-2-6-16(12)24/h1-2,4,6-8,10H,3,5,9,11H2 |
InChI Key |
AFKBZNWFDUCXHR-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.